N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, a thiophene ring, and a sulfone group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiophene ring and the sulfone group. Common reagents used in these reactions include ethyl acetoacetate, thiophene-2-carboxaldehyde, and tetrahydrothiophene-1,1-dioxide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.
Major Products
The major products formed from these reactions include oxidized sulfones, reduced alcohol derivatives, and substituted thiophene compounds. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and the chromene core play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene ring, and sulfone group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H21NO5S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H21NO5S2/c1-2-14-5-6-19-17(10-14)18(23)11-20(27-19)21(24)22(12-16-4-3-8-28-16)15-7-9-29(25,26)13-15/h3-6,8,10-11,15H,2,7,9,12-13H2,1H3 |
InChI Key |
JCOHPCUYLGAMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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